Tigecycline glucuronide falls under the category of antibiotic metabolites. It is classified as a glucuronide, which refers to compounds formed by the conjugation of glucuronic acid with another substance, in this case, tigecycline.
The synthesis of tigecycline glucuronide primarily occurs through glucuronidation, a biochemical process where glucuronic acid is attached to tigecycline. This reaction is facilitated by enzymes known as uridine diphosphate-glucuronosyltransferases (UGTs), predominantly found in the liver.
The molecular formula of tigecycline is with a molecular weight of approximately 585.65 Da. The structure includes a complex arrangement with multiple functional groups that contribute to its pharmacological activity.
The structural representation indicates:
Tigecycline undergoes several metabolic transformations, including:
The metabolic pathways are critical for determining the pharmacokinetics of tigecycline, influencing its therapeutic effects and side effects. The glucuronidation process significantly increases water solubility, aiding renal excretion.
Tigecycline functions by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is similar to that of tetracyclines but with a higher binding affinity, making it effective against resistant strains.
Tigecycline and its metabolites, including tigecycline glucuronide, are primarily used in clinical settings for:
Recent studies also suggest potential applications in treating severe infections caused by multidrug-resistant organisms .
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: